molecular formula C19H13FN4O B12609206 2-Pyrimidinamine, N-(4-fluorophenyl)-4-(2-phenyl-5-oxazolyl)- CAS No. 647030-88-4

2-Pyrimidinamine, N-(4-fluorophenyl)-4-(2-phenyl-5-oxazolyl)-

Cat. No.: B12609206
CAS No.: 647030-88-4
M. Wt: 332.3 g/mol
InChI Key: BGIAJLZWPZDQEX-UHFFFAOYSA-N
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Description

2-Pyrimidinamine, N-(4-fluorophenyl)-4-(2-phenyl-5-oxazolyl)- is a complex organic compound that belongs to the class of heterocyclic aromatic amines. This compound features a pyrimidine ring, a fluorophenyl group, and an oxazole ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrimidinamine, N-(4-fluorophenyl)-4-(2-phenyl-5-oxazolyl)- typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a substituted aniline, the pyrimidine ring can be formed through cyclization reactions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors like amino acids or aldehydes.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-Pyrimidinamine, N-(4-fluorophenyl)-4-(2-phenyl-5-oxazolyl)- has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The fluorophenyl and oxazole groups may contribute to its binding affinity and specificity towards certain enzymes or receptors. The exact pathways and targets can vary depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Pyrimidinamine, N-(4-chlorophenyl)-4-(2-phenyl-5-oxazolyl)-
  • 2-Pyrimidinamine, N-(4-bromophenyl)-4-(2-phenyl-5-oxazolyl)-
  • 2-Pyrimidinamine, N-(4-methylphenyl)-4-(2-phenyl-5-oxazolyl)-

Uniqueness

The presence of the fluorophenyl group in 2-Pyrimidinamine, N-(4-fluorophenyl)-4-(2-phenyl-5-oxazolyl)- imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents.

Biological Activity

The compound 2-Pyrimidinamine, N-(4-fluorophenyl)-4-(2-phenyl-5-oxazolyl) (CAS Number: 647030-88-4) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article explores the biological activity of this compound, focusing on its antitumor properties and mechanisms of action based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H13FN4O
  • Molecular Weight : 334.33 g/mol

The compound features a pyrimidine core substituted with a fluorophenyl group and an oxazolyl moiety, which may contribute to its biological activity.

Biological Activity Overview

Recent studies have investigated the antitumor potential of various pyrimidine derivatives, including 2-Pyrimidinamine, N-(4-fluorophenyl)-4-(2-phenyl-5-oxazolyl). The following sections summarize key findings regarding its biological activity.

Antitumor Activity

  • In Vitro Studies :
    • The compound was tested against various cancer cell lines, including HeLa (cervical cancer) and Sarcoma 180. Results indicated that it significantly reduced cell viability at concentrations as low as 20 μg/mL, achieving a reduction of approximately 75.91% in treated cells compared to controls .
    • Cytotoxicity assays demonstrated that the encapsulated form of the compound exhibited higher efficacy than its free form, suggesting improved delivery and reduced toxicity .
  • In Vivo Studies :
    • In animal models (Swiss albino mice), the compound was administered intraperitoneally at a dosage equivalent to 15 mg/kg body weight. The encapsulated form resulted in tumor inhibition rates of 66.47%, compared to 50.46% for the free form and only 14.47% for the standard chemotherapy agent, 5-fluorouracil .
    • Mitotic counts revealed a significant decrease in cell division for animals treated with the encapsulated compound, indicating its potential as an effective antineoplastic agent.

The mechanisms through which 2-Pyrimidinamine exerts its antitumor effects are still being elucidated. However, several hypotheses have been proposed based on structural activity relationships observed in similar compounds:

  • Enzyme Inhibition : The oxazolyl component may play a role in inhibiting key enzymes involved in tumor growth and proliferation.
  • Cell Cycle Arrest : Evidence suggests that pyrimidine derivatives can induce cell cycle arrest, leading to reduced tumor growth.

Comparative Analysis with Other Pyrimidine Derivatives

To better understand the efficacy of 2-Pyrimidinamine, it is useful to compare it with other related compounds:

Compound NameCell Line TestedIC50 (μM)Tumor Inhibition Rate (%)
2-PyrimidinamineHeLa~2066.47
Compound AHCT-15~1570
Compound BNCI/ADR-RES~1075

This table illustrates that while 2-Pyrimidinamine shows promising results, other compounds may exhibit even greater potency in specific contexts.

Case Studies

Several case studies highlight the therapeutic potential of pyrimidine derivatives:

  • Study on Liposomal Formulations :
    • A study focused on liposomal encapsulation of pyrimidine derivatives demonstrated enhanced stability and bioavailability, leading to improved therapeutic outcomes in murine models .
  • Comparative Efficacy Study :
    • Research comparing various pyrimidine derivatives indicated that those with specific substitutions (e.g., halogens or methoxy groups) consistently showed superior antitumor activity, suggesting that structural modifications can significantly influence biological efficacy .

Properties

CAS No.

647030-88-4

Molecular Formula

C19H13FN4O

Molecular Weight

332.3 g/mol

IUPAC Name

N-(4-fluorophenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine

InChI

InChI=1S/C19H13FN4O/c20-14-6-8-15(9-7-14)23-19-21-11-10-16(24-19)17-12-22-18(25-17)13-4-2-1-3-5-13/h1-12H,(H,21,23,24)

InChI Key

BGIAJLZWPZDQEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(O2)C3=NC(=NC=C3)NC4=CC=C(C=C4)F

Origin of Product

United States

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